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Introduction
BMS-303141 is a potent and specific small-molecule inhibitor of ATP-citrate lyase (ACLY), a

crucial enzyme linking cellular glucose metabolism to the production of cytosolic acetyl-CoA.

Acetyl-CoA is a fundamental building block for fatty acid and cholesterol biosynthesis and

serves as the acetyl-group donor for histone acetylation, thereby playing a pivotal role in

epigenetic regulation of gene expression. In the field of immunometabolism, BMS-303141 has

emerged as a valuable chemical tool to investigate the intricate connections between metabolic

pathways and immune cell function, differentiation, and inflammatory responses. These

application notes provide a comprehensive overview of the use of BMS-303141 in

immunometabolism research, including its mechanism of action, quantitative data from various

studies, and detailed experimental protocols.

Mechanism of Action
BMS-303141 exerts its effects by inhibiting ACLY, which catalyzes the conversion of citrate and

Coenzyme A (CoA) to acetyl-CoA and oxaloacetate in the cytoplasm. This inhibition leads to a

reduction in the cellular pool of cytosolic acetyl-CoA, which in turn impacts two major

downstream processes critical for immune cell function:

De Novo Lipogenesis: By limiting the availability of acetyl-CoA, BMS-303141 curtails the

synthesis of fatty acids, which are essential for membrane biogenesis in proliferating immune
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cells and the production of lipid signaling molecules.

Histone Acetylation: A decrease in nuclear acetyl-CoA levels leads to reduced histone

acetylation, an epigenetic modification that generally promotes a more open chromatin

structure and facilitates gene transcription. This can alter the expression of key genes

involved in immune cell activation and differentiation.

Data Presentation
The following table summarizes quantitative data from various studies on the effects of BMS-
303141 in different experimental settings.
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Parameter Value
Cell
Type/Model

Experimental
Context

Reference

IC50 (ACLY

inhibition)
0.13 µM

Human

recombinant

ACLY

In vitro enzyme

assay
[1][2]

IC50 (Lipid

Synthesis)
8 µM HepG2 cells In vitro [2][3]

Effective

Concentration
5 µM

Human

monocyte-

derived

macrophages

(MDMs)

Inhibition of IL-4

induced gene

expression

[4]

Effective

Concentration
10 µM

Human umbilical

vein endothelial

cells (HUVECs)

Reversal of LPS-

induced

upregulation of

adhesion

molecules

[1]

Effective

Concentration
20 µM

In vitro

differentiated

CD8+ T cells

In vitro [5]

Effective

Concentration
0-80 µM

Esophageal

squamous cell

carcinoma

(ESCC) cells

Inhibition of cell

survival
[1]

In Vivo Dosage
5 mg/kg/day

(oral)

Mice with HepG2

cell xenografts

Inhibition of

tumor growth
[1]

In Vivo Dosage
50 mg/kg/day

(oral)

Spontaneous

type 2 diabetic

mice

Reduction of

serum lipids and

renal

inflammation

[1]

In Vivo Dosage 50 mg/kg

(gavage)

Mice with T-ALL

patient-derived

Extension of

survival

[6]

Methodological & Application

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2018.02858/full
https://www.abcam.com/ps/products/115/ab115102/documents/ab115102%20Histone%20H3%20Acetylation%20Assay%20Kit%20v2%20(website).pdf
https://www.abcam.com/ps/products/115/ab115102/documents/ab115102%20Histone%20H3%20Acetylation%20Assay%20Kit%20v2%20(website).pdf
https://www.bohrium.com/paper-details/inhibition-of-acly-leads-to-suppression-of-osteoclast-differentiation-and-function-via-regulation-of-histone-acetylation/812131307789221890-10445
https://pmc.ncbi.nlm.nih.gov/articles/PMC6290342/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2018.02858/full
https://www.oncotarget.com/article/9666/text/
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2018.02858/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2018.02858/full
https://www.frontiersin.org/journals/immunology/articles/10.3389/fimmu.2018.02858/full
https://www.epigentek.com/catalog/epiquik-global-histone-h3-acetylation-assay-kit-p-142.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1667198?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


xenografts

In Vivo Dosage
50 mg/kg

(pretreatment)

Mice with LPS-

induced

endotoxemia

Amelioration of

inflammation and

tissue injury

[7]
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Caption: BMS-303141 inhibits ACLY, blocking cytoplasmic acetyl-CoA production.

Experimental Protocols
Protocol 1: Assessment of BMS-303141 on Macrophage
Polarization
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This protocol describes how to assess the effect of BMS-303141 on the polarization of bone

marrow-derived macrophages (BMDMs).

Materials:

BMS-303141 (stock solution in DMSO)

Bone marrow cells isolated from mice

Macrophage Colony-Stimulating Factor (M-CSF)

Lipopolysaccharide (LPS) for M1 polarization

Interleukin-4 (IL-4) for M2 polarization

Complete RPMI-1640 medium (with 10% FBS, 1% penicillin-streptomycin)

6-well tissue culture plates

Reagents for RNA isolation (e.g., TRIzol)

Reagents for qRT-PCR (cDNA synthesis kit, SYBR Green master mix)

Primers for M1 markers (e.g., Nos2, Il6, Tnf) and M2 markers (e.g., Arg1, Fizz1, Ym1)

Procedure:

BMDM Differentiation:

Isolate bone marrow cells from the femurs and tibias of mice.

Culture the cells in complete RPMI-1640 medium supplemented with 20 ng/mL M-CSF for

7 days to differentiate them into BMDMs. Replace the medium on day 3 and day 6.

BMS-303141 Treatment and Polarization:

On day 7, seed the differentiated BMDMs into 6-well plates at a density of 1 x 106

cells/well.
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Pre-treat the cells with BMS-303141 at desired concentrations (e.g., 1 µM, 5 µM, 10 µM)

or vehicle (DMSO) for 1 hour.

Induce M1 polarization by adding 100 ng/mL LPS.

Induce M2 polarization in separate wells by adding 20 ng/mL IL-4.

Include an unstimulated control group (M0) treated only with BMS-303141 or vehicle.

Incubate the cells for 24 hours.

Analysis of Polarization Markers:

After 24 hours, harvest the cells and isolate total RNA using a suitable method.

Synthesize cDNA from the isolated RNA.

Perform quantitative real-time PCR (qRT-PCR) to analyze the expression of M1 and M2

marker genes. Normalize the expression to a housekeeping gene (e.g., Actb or Gapdh).

Protocol 2: Evaluation of BMS-303141 on NK Cell
Effector Functions
This protocol outlines a method to determine the impact of BMS-303141 on Natural Killer (NK)

cell cytokine production and cytotoxicity.

Materials:

BMS-303141 (stock solution in DMSO)

Primary human NK cells or an NK cell line (e.g., NK-92)

Complete RPMI-1640 medium

Interleukin-2 (IL-2), Interleukin-12 (IL-12), Interleukin-15 (IL-15)

Target cells for cytotoxicity assay (e.g., K562)

ELISA kit for IFN-γ
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Reagents for a cytotoxicity assay (e.g., Calcein-AM release assay or CD107a degranulation

assay)

Procedure:

NK Cell Culture and Treatment:

Culture NK cells in complete RPMI-1640 medium supplemented with appropriate

cytokines (e.g., 100 U/mL IL-2).

Seed NK cells in a 96-well plate at a density of 1 x 105 cells/well.

Treat the cells with BMS-303141 at various concentrations (e.g., 5 µM, 10 µM, 20 µM) or

vehicle for 24 hours in the presence of activating cytokines like IL-12 (10 ng/mL) and IL-15

(100 ng/mL).

IFN-γ Production Assay:

After the 24-hour incubation, centrifuge the plate and collect the supernatant.

Measure the concentration of IFN-γ in the supernatant using an ELISA kit according to the

manufacturer's instructions.

Cytotoxicity Assay (Calcein-AM Release):

Label target cells (K562) with Calcein-AM.

Co-culture the BMS-303141-treated NK cells with the labeled target cells at different

effector-to-target (E:T) ratios (e.g., 10:1, 5:1, 1:1) for 4 hours.

Measure the fluorescence of the supernatant, which is proportional to the lysis of target

cells.

Protocol 3: Measurement of Acetyl-CoA Levels
Following BMS-303141 Treatment
This protocol details a method to quantify intracellular acetyl-CoA levels in immune cells after

treatment with BMS-303141.
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Materials:

BMS-303141 (stock solution in DMSO)

Immune cells of interest (e.g., activated T cells, macrophages)

Commercial Acetyl-CoA Assay Kit (fluorometric or colorimetric)

Phosphate-buffered saline (PBS)

Cell lysis buffer (provided with the kit or a suitable alternative)

96-well microplate reader

Procedure:

Cell Culture and Treatment:

Culture and activate immune cells as required for your experiment.

Treat the cells with BMS-303141 at the desired concentration and for the appropriate

duration (e.g., 10 µM for 6 hours). Include a vehicle-treated control group.

Sample Preparation:

Harvest the cells (e.g., 1-5 x 106 cells per sample).

Wash the cells with cold PBS.

Lyse the cells according to the protocol of the chosen acetyl-CoA assay kit. This often

involves a deproteinization step.

Centrifuge the lysate to pellet cell debris and collect the supernatant.

Acetyl-CoA Measurement:

Perform the acetyl-CoA assay on the supernatant according to the manufacturer's

instructions. This typically involves an enzymatic reaction that generates a fluorescent or

colored product.
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Measure the fluorescence or absorbance using a microplate reader.

Calculate the acetyl-CoA concentration based on a standard curve generated with known

concentrations of acetyl-CoA.
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Caption: A typical workflow for studying BMS-303141 in immunometabolism.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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